molecular formula C8H7N5S2 B8324841 2,4-Bis(methylthio)imidazo[2,1-f][1,2,4]triazine-7-carbonitrile

2,4-Bis(methylthio)imidazo[2,1-f][1,2,4]triazine-7-carbonitrile

Cat. No. B8324841
M. Wt: 237.3 g/mol
InChI Key: BYUUPGNORRDSQD-UHFFFAOYSA-N
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Patent
US09273057B2

Procedure details

(I2A): A mixture of 7-bromo-2,4-bis(methylthio)imidazo[2,1-f][1,2,4]triazine (6 g, 20.61 mmol), zinc cyanide (1.694 g, 14.42 mmol) and zinc powder (0.270 g, 4.12 mmol) in DMA (150 mL) in a 350 mL round bottom pressure flask was degassed by evacuating with vacuum and back filling with nitrogen three times. bis(tri-t-butylphosphine)palladium (0) (1.053 g, 2.061 mmol) was added and the above process was repeated three times. The reaction mixture was heated at 100° C. for 4 hours. LCMS showed completion of reaction with small amount of de-bromination byproduct and mostly product. The reaction mixture was filtered through a plug of Celite and the filtrate was concentrated in vacuo. The crude product was purified by flash chromatography on silica gel using an automated ISCO system (330 g column, eluting with 0-10% ethyl acetate/dichloromethane). 2,4-bis(methylthio)imidazo[2,1-f][1,2,4]triazine-7-carbonitrile (3.35 g) was obtained as a light yellow solid.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
1.694 g
Type
catalyst
Reaction Step One
Name
Quantity
0.27 g
Type
catalyst
Reaction Step One
Quantity
1.053 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:10]2[C:5]([C:6]([S:13][CH3:14])=[N:7][C:8]([S:11][CH3:12])=[N:9]2)=[N:4][CH:3]=1.C[C:16]([N:18](C)C)=O>[C-]#N.[Zn+2].[C-]#N.[Zn].CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C>[CH3:12][S:11][C:8]1[N:7]=[C:6]([S:13][CH3:14])[C:5]2=[N:4][CH:3]=[C:2]([C:16]#[N:18])[N:10]2[N:9]=1 |f:2.3.4,^1:29,35|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
BrC1=CN=C2C(=NC(=NN21)SC)SC
Name
Quantity
150 mL
Type
reactant
Smiles
CC(=O)N(C)C
Name
Quantity
1.694 g
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Name
Quantity
0.27 g
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
1.053 g
Type
catalyst
Smiles
CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed
CUSTOM
Type
CUSTOM
Details
by evacuating with vacuum
CUSTOM
Type
CUSTOM
Details
completion of reaction with small amount of de-bromination byproduct and mostly product
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a plug of Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on silica gel using
WASH
Type
WASH
Details
an automated ISCO system (330 g column, eluting with 0-10% ethyl acetate/dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
CSC1=NN2C(C(=N1)SC)=NC=C2C#N
Measurements
Type Value Analysis
AMOUNT: MASS 3.35 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.